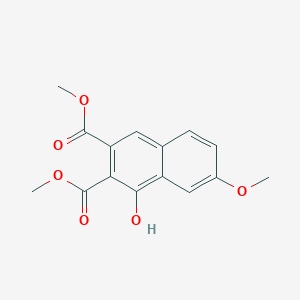
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups, a hydroxyl group, and a methoxy group attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate typically involves the esterification of 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylic acid.
Reduction: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 4,4’-biphenyldicarboxylate
Comparison: Dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which enhances its reactivity and potential applications. In contrast, similar compounds like Dimethyl 2,6-naphthalenedicarboxylate lack these functional groups, resulting in different chemical properties and applications.
Properties
CAS No. |
138366-10-6 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
dimethyl 1-hydroxy-7-methoxynaphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14O6/c1-19-9-5-4-8-6-11(14(17)20-2)12(15(18)21-3)13(16)10(8)7-9/h4-7,16H,1-3H3 |
InChI Key |
XKJXFRLRZCAZOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C(C=C2C=C1)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
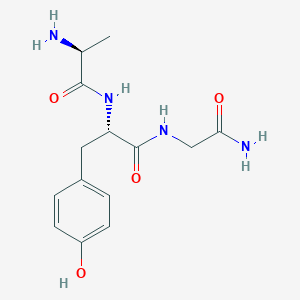
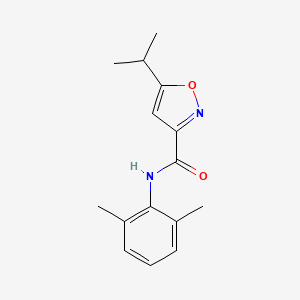
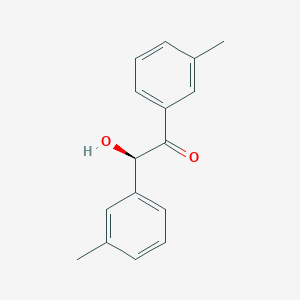
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
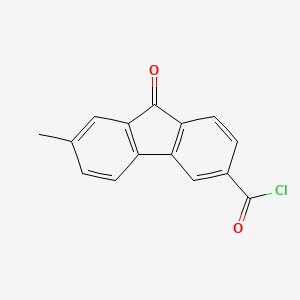
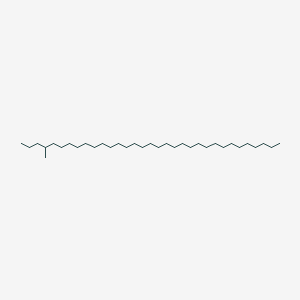
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
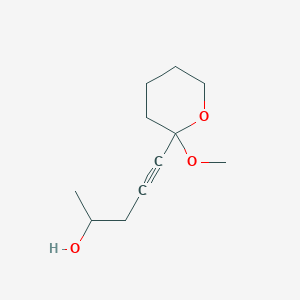
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
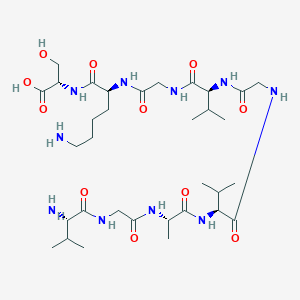
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
